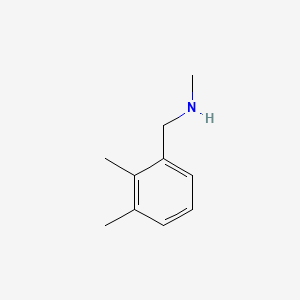
(2,3-Dimethylbenzyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylbenzyl)methylamine: is an organic compound with the molecular formula C10H15N . It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 3 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: (2,3-Dimethylbenzyl)methylamine can be synthesized through the reaction of 2,3-dimethylbenzyl alcohol with methylamine . The reaction typically involves the formation of the hydrochloride salt of the amine, which is then treated with a base to yield the free amine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .
化学反応の分析
Types of Reactions: (2,3-Dimethylbenzyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
(2,3-Dimethylbenzyl)methylamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,3-Dimethylbenzyl)methylamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. It can also interact with biological molecules, influencing their activity and function .
類似化合物との比較
N,N-Dimethylbenzylamine: Similar structure but lacks the methyl groups at the 2 and 3 positions.
Benzylamine: The parent compound without any methyl substitutions.
N-Methylbenzylamine: Similar structure but with only one methyl group on the nitrogen atom.
Uniqueness: (2,3-Dimethylbenzyl)methylamine is unique due to the presence of two methyl groups at the 2 and 3 positions of the benzyl ring. This substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
生物活性
(2,3-Dimethylbenzyl)methylamine is a compound that has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is an aromatic amine characterized by a dimethyl substitution on the benzyl ring. Its structure allows it to participate in a variety of chemical reactions:
- Oxidation : Converts to aldehydes or ketones.
- Reduction : Forms primary amines.
- Substitution : Engages in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Pharmacological Potential
The compound is recognized for its utility in the synthesis of biologically active molecules and as a precursor in drug development. Its structural features enable it to interact with various biological targets, making it a candidate for therapeutic agents.
-
Mechanism of Action :
- Acts as a nucleophile, participating in chemical reactions that form new bonds.
- Interacts with biological molecules, potentially influencing their activity and function.
-
Research Findings :
- Studies have indicated that derivatives of this compound exhibit significant biological activity, including enzyme inhibition and receptor binding.
1. Inhibition of Bacterial Fatty Acid Biosynthesis
Research has highlighted the potential of this compound as an inhibitor of bacterial fatty acid biosynthesis. The compound targets the enoyl-ACP reductase enzyme (Fab), which is crucial for bacterial growth:
- Study Findings : The inhibition of Fab leads to disrupted fatty acid synthesis, indicating potential use as an antibacterial agent .
2. Neuropharmacological Effects
Preliminary studies suggest that this compound may influence neurotransmitter systems:
- Research Overview : Investigations into its effects on dopaminergic and serotonergic pathways show promise for applications in treating neurological disorders .
Safety and Toxicology
While exploring the biological activity of this compound, safety profiles are essential. Reports indicate potential respiratory irritations upon exposure, emphasizing the need for careful handling during laboratory synthesis and application .
Comparative Analysis
To understand the biological activity of this compound better, a comparison with similar compounds can be insightful:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Nucleophile; interacts with enzymes | Antibacterial potential |
| Dimethyl Fumarate | Modulates immune response | Treatment for multiple sclerosis |
| Benzyl Dimethylamine | Corrosive; respiratory irritant | Limited therapeutic use |
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-4-6-10(7-11-3)9(8)2/h4-6,11H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLDXGZOKFSBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














